chemical structure and properties of 2-amino-2-chloropropanoic acid
chemical structure and properties of 2-amino-2-chloropropanoic acid
The α -Haloamine Paradigm: Chemical Structure, Stability, and Applications of 2-Amino-2-chloropropanoic Acid
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In the landscape of unnatural amino acids, 2-amino-2-chloropropanoic acid (commonly referred to as α -chloroalanine) occupies a unique niche. Characterized by a geminal amino-chloro configuration on the alpha carbon, this molecule presents a fascinating duality: it is highly reactive under physiological conditions yet sufficiently stable under cryogenic parameters to serve as a robust analytical tool.
As a Senior Application Scientist, I have structured this whitepaper to decode the structural mechanics of 2-amino-2-chloropropanoic acid. We will explore the causality behind its physicochemical behavior, its critical role as an internal standard in high-resolution metabolomics, and its emerging application as a latent electrophile in genetic code expansion.
Chemical Identity & Structural Mechanics
The core identity of 2-amino-2-chloropropanoic acid is defined by the substitution of the α -hydrogen of standard alanine with a highly electronegative chlorine atom. This creates a geminal system where both an electron-donating amino group and an electron-withdrawing halogen reside on the same sp3 hybridized carbon.
Inductive Effects and pKa Modulation
The presence of the α -chloro substituent exerts a profound inductive electron-withdrawing effect (-I effect) through the sigma bond network.
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Carboxyl Acidity: The -I effect polarizes the adjacent carboxylate group, stabilizing the conjugate base and significantly lowering the pKa1 compared to native aliphatic amino acids.
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Amine Basicity: Conversely, the electron density is pulled away from the α -amino group, reducing its nucleophilicity and lowering the pKa2 .
Quantitative Physicochemical Profile
The following table summarizes the computed and experimental parameters that dictate the molecule's behavior in aqueous and organic phases.
| Property | Value | Causality / Significance |
| IUPAC Name | 2-amino-2-chloropropanoic acid | Standardized nomenclature 1 |
| Molecular Formula | C3H6ClNO2 | Defines the α -methyl, α -chloro, α -amino structure. |
| Molecular Weight | 123.54 g/mol | Low molecular weight, highly polar analyte 1 |
| Exact Mass | 123.0087 Da | Critical for high-resolution LC-MS/MS gating 1 |
| XLogP3 | -2.5 | Highly hydrophilic; dictates use of HILIC or reverse-phase C18 columns 1 |
| Topological Polar Surface Area | 63.3 Ų | Indicates high aqueous solubility and poor passive membrane permeability [[2]]() |
| Stereochemistry | Chiral center at C2 | Available as (2R)-2-amino-2-chloropropanoic acid (2-chloro-L-alanine) 3 |
Application I: Latent Electrophile in Genetic Code Expansion
One of the most advanced applications of 2-amino-2-chloropropanoic acid is its use as a "latent warhead" in chemical biology. By engineering stop-codon suppression systems, researchers can incorporate this unnatural amino acid directly into protein sequences.
The Causality of Activation: Once expressed, the α -chloro group is highly susceptible to β -elimination. Because the chlorine acts as an excellent leaving group, the molecule undergoes an E2/E1cb elimination of HCl to yield dehydroalanine (2-aminoacrylic acid) 4. Dehydroalanine is a potent Michael acceptor that can covalently trap transient protein-protein interactions, such as those in the ubiquitin-proteasome system 4.
Caption: Conversion of 2-chloroalanine to dehydroalanine via β-elimination to trap ubiquitin complexes.
Protocol 1: In Vitro Warhead Activation (Self-Validating System)
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Expression: Express the target protein containing 2-chloroalanine via orthogonal tRNA/aaRS pairs in E. coli.
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Purification: Purify the protein at 4°C using Ni-NTA affinity chromatography in a pH 7.0 buffer to prevent premature elimination.
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Activation: Shift the buffer pH to 8.5 using 100 mM Tris-HCl and incubate at 37°C for 2 hours to drive the β -elimination of HCl.
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System Validation (Critical): Perform intact protein LC-MS. A mass shift of exactly -36.5 Da (loss of HCl) confirms quantitative conversion to the dehydroalanine warhead. If the mass shift is absent, the local protein microenvironment is sterically hindering the E2 elimination, requiring denaturation or alternative scaffolding.
Application II: Cryogenic Metabolomics (Internal Standard)
In non-targeted metabolomics, 2-amino-2-chloropropanoic acid is frequently utilized as an internal standard (IS) for normalizing LC-MS/MS data across complex matrices, ranging from plant rhizosphere soils 5 to mammalian lung tissue extracts 6 and agricultural crops 7.
The Causality of Extraction Kinetics: Because geminal haloamines are prone to hydrolysis at room temperature, the nucleophilic attack of water must be kinetically suppressed. This is achieved by utilizing high-organic solvent ratios (e.g., Methanol:Water 4:1) and strictly maintaining cryogenic temperatures throughout the extraction workflow 7.
Caption: Cryogenic metabolomics extraction workflow utilizing 2-chloroalanine as an internal standard.
Protocol 2: Cryogenic LC-MS/MS Metabolite Extraction (Self-Validating System)
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Tissue Disruption: Transfer 50 mg of flash-frozen biological tissue into a 2 mL centrifuge tube containing grinding beads. Grind at -10°C (50 Hz) for 6 minutes 7.
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IS Spiking: Immediately add 400 µL of pre-chilled (-20°C) extraction solvent (Methanol:Water, 4:1 v/v) containing 0.02 mg/mL of 2-amino-2-chloropropanoic acid 5.
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Cryo-Sonication: Sonicate the mixture in a water bath strictly maintained at 4°C (40 kHz) for 30 minutes to lyse cellular membranes without inducing thermal degradation.
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Clarification: Centrifuge the homogenate at 13,000 × g for 15 minutes at 4°C. Transfer the supernatant to an autosampler vial 6.
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System Validation (Critical): During LC-MS/MS analysis, monitor the ratio of intact 2-chloroalanine (m/z 124.0) to its primary degradation product, pyruvate (m/z 87.0). If the pyruvate baseline in the blank matrix spikes by >5% relative to the IS peak area, it indicates a thermal breach occurred during extraction, and the batch must be invalidated to ensure data integrity.
Conclusion
2-Amino-2-chloropropanoic acid is far more than a simple structural analog of alanine. Its unique α -geminal substitution creates a delicate balance of electronic effects that researchers can exploit. Whether functioning as an inert, trackable internal standard in cryogenic metabolomics workflows, or being deliberately triggered into a highly reactive dehydroalanine warhead for ubiquitin mapping, mastering the physicochemical boundaries of this molecule is essential for advanced chemical biology and analytical chemistry.
References
- Source: nih.
- Source: benchchem.
- Source: researchgate.
- Source: frontiersin.
- Source: acs.
- Source: mdpi.
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- 2. 2-Amino-2-chloropropanoic acid | C3H6ClNO2 | CID 18923964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-chloro-L-alanine | Benchchem [benchchem.com]
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- 6. Frontiers | Cordyceps militaris solid medium extract alleviates lipopolysaccharide-induced acute lung injury via regulating gut microbiota and metabolism [frontiersin.org]
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